molecular formula C15H24O2 B14738314 2-[3,5-Di(propan-2-yl)phenyl]propane-2-peroxol CAS No. 3361-68-0

2-[3,5-Di(propan-2-yl)phenyl]propane-2-peroxol

Cat. No.: B14738314
CAS No.: 3361-68-0
M. Wt: 236.35 g/mol
InChI Key: FHSKIFSSKNVRAK-UHFFFAOYSA-N
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Description

2-[3,5-Di(propan-2-yl)phenyl]propane-2-peroxol is an organic peroxide compound characterized by the presence of a peroxol group attached to a phenyl ring substituted with two isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-Di(propan-2-yl)phenyl]propane-2-peroxol typically involves the reaction of 3,5-di(propan-2-yl)phenol with hydrogen peroxide under acidic conditions. The reaction proceeds through the formation of an intermediate hydroperoxide, which is subsequently converted to the desired peroxol compound.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3,5-Di(propan-2-yl)phenyl]propane-2-peroxol undergoes various chemical reactions, including:

    Oxidation: The peroxol group can participate in oxidation reactions, converting substrates to their corresponding oxidized forms.

    Reduction: Under specific conditions, the peroxol group can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[3,5-Di(propan-2-yl)phenyl]propane-2-peroxol has several scientific research applications:

    Chemistry: Used as an oxidizing agent in organic synthesis.

    Biology: Investigated for its potential role in oxidative stress studies and as a tool for probing cellular redox states.

    Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that release active compounds upon oxidation.

    Industry: Utilized in polymerization reactions and as a curing agent for resins and plastics.

Mechanism of Action

The mechanism of action of 2-[3,5-Di(propan-2-yl)phenyl]propane-2-peroxol involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxol bond. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The compound’s effects are mediated through pathways involved in oxidative stress and redox regulation.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone: An organic compound with a phenyl group attached to an acetone moiety.

    2-Phenyl-2-propanol: A derivative of cumene with an alcohol group.

    Propane, 2,2-bis[4-(2,3-dibromopropoxy)-3,5-dibromophenyl-]: A brominated derivative of propane.

Uniqueness

2-[3,5-Di(propan-2-yl)phenyl]propane-2-peroxol is unique due to its peroxol group, which imparts distinct oxidative properties. This differentiates it from similar compounds that lack the peroxol functionality and, consequently, the ability to generate ROS.

Properties

CAS No.

3361-68-0

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

1-(2-hydroperoxypropan-2-yl)-3,5-di(propan-2-yl)benzene

InChI

InChI=1S/C15H24O2/c1-10(2)12-7-13(11(3)4)9-14(8-12)15(5,6)17-16/h7-11,16H,1-6H3

InChI Key

FHSKIFSSKNVRAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1)C(C)(C)OO)C(C)C

Origin of Product

United States

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